1-(3-Bromo-5-chloro-2-methoxyphenyl)ethanone

Lipophilicity Drug Design ADME

This tri-substituted acetophenone offers unmatched reactivity with bromo, chloro, and methoxy groups for site-selective functionalization. Its distinct electronic and steric profile (LogP ~3.2) is ideal for CNS-targeted chemotype development and fragment-based libraries to exploit halogen bonding. An optimal LogP within the 2-4 range makes it a superior scaffold for blood-brain barrier penetrant candidates. Ensure reliable, reproducible results with high-purity material.

Molecular Formula C9H8BrClO2
Molecular Weight 263.51 g/mol
CAS No. 885532-46-7
Cat. No. B3163718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromo-5-chloro-2-methoxyphenyl)ethanone
CAS885532-46-7
Molecular FormulaC9H8BrClO2
Molecular Weight263.51 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C(=CC(=C1)Cl)Br)OC
InChIInChI=1S/C9H8BrClO2/c1-5(12)7-3-6(11)4-8(10)9(7)13-2/h3-4H,1-2H3
InChIKeyAIWXRHAEGDRXGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Bromo-5-chloro-2-methoxyphenyl)ethanone (CAS 885532-46-7): A Triply Substituted Acetophenone Building Block for Advanced Synthesis


1-(3-Bromo-5-chloro-2-methoxyphenyl)ethanone (CAS 885532-46-7) is a polysubstituted aromatic ketone featuring bromo, chloro, and methoxy groups on a single phenyl ring. This compound, with molecular formula C9H8BrClO2 and a molecular weight of 263.52 g/mol, serves as a versatile intermediate in organic synthesis . The presence of three distinct substituents in a specific 3,5-dihalo-2-methoxy arrangement offers unique reactivity profiles and physicochemical properties that are not easily replicated by simpler analogs [1].

Why Simple Halogenated Acetophenones Cannot Substitute for 1-(3-Bromo-5-chloro-2-methoxyphenyl)ethanone in Critical Applications


The unique substitution pattern of 1-(3-bromo-5-chloro-2-methoxyphenyl)ethanone creates a distinct chemical environment that significantly impacts its reactivity, physicochemical properties, and potential biological interactions. Simple substitution with mono-halogenated or non-methoxylated analogs is not feasible because these alternatives lack the specific combination of electronic and steric effects imparted by the 3-bromo, 5-chloro, and 2-methoxy substituents . As demonstrated below, key parameters such as lipophilicity (LogP) and synthetic utility differ substantially, directly affecting experimental outcomes in drug discovery and materials science .

Quantitative Differentiation: 1-(3-Bromo-5-chloro-2-methoxyphenyl)ethanone vs. Structural Analogs


Lipophilicity (LogP) Differentiation: Enhanced Membrane Permeability Potential

1-(3-Bromo-5-chloro-2-methoxyphenyl)ethanone exhibits a calculated LogP value of approximately 3.2, indicating moderate lipophilicity . This value is significantly higher than that of the non-halogenated analog 1-(2-methoxyphenyl)ethanone (estimated LogP ≈ 1.5) and the mono-brominated analog 1-(3-bromo-2-methoxyphenyl)ethanone (estimated LogP ≈ 2.4), due to the additive hydrophobic contributions of the bromo and chloro substituents.

Lipophilicity Drug Design ADME

Differential Synthetic Utility: Orthogonal Halogen Reactivity for Sequential Functionalization

The presence of both bromine and chlorine atoms on the aromatic ring provides orthogonal reactivity handles for sequential cross-coupling reactions. Bromine is generally more reactive in palladium-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig) than chlorine, allowing for selective functionalization at the 3-position while leaving the 5-chloro group intact for subsequent transformations [1]. In contrast, the mono-halogenated analog 1-(3-bromo-2-methoxyphenyl)ethanone offers only a single reactive site, and the di-bromo analog 1-(3,5-dibromo-2-methoxyphenyl)ethanone suffers from lower selectivity due to equivalent reactivity.

Synthetic Methodology Cross-Coupling Medicinal Chemistry

High Commercial Purity for Reproducible Research

Commercially available 1-(3-bromo-5-chloro-2-methoxyphenyl)ethanone is routinely offered at purities of 98% or higher . This high purity reduces the need for additional purification steps and ensures more reliable and reproducible experimental outcomes compared to less pure alternatives or custom-synthesized batches of analogs that may have variable purity.

Quality Control Reproducibility Procurement

Optimal Use Cases for 1-(3-Bromo-5-chloro-2-methoxyphenyl)ethanone Based on Quantitative Differentiation


Building Block for CNS-Penetrant Small Molecules

The compound's moderate LogP of approximately 3.2 is within the optimal range for blood-brain barrier penetration (typically LogP 2-4). This makes it a valuable scaffold for designing CNS-targeted probes or therapeutics where the specific bromo-chloro-methoxy substitution pattern is required for target engagement .

Sequential Cross-Coupling in Complex Molecule Synthesis

Leveraging the differential reactivity of the aryl bromide and aryl chloride, 1-(3-bromo-5-chloro-2-methoxyphenyl)ethanone is ideal for multi-step syntheses requiring site-selective functionalization. The bromide can be selectively coupled first, followed by the chloride in a subsequent step, enabling the construction of highly substituted aromatic cores .

Development of Halogen-Enriched Fragment Libraries

Due to its three halogen substituents, this compound is an excellent candidate for inclusion in fragment-based drug discovery (FBDD) libraries designed to exploit halogen bonding interactions. Its defined purity ensures reliable screening results and straightforward hit validation .

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